4-(1,3,5-Trioxan-2-yl)pyridazine
Description
Significance of Pyridazine (B1198779) and 1,3,5-Trioxane (B122180) Scaffolds in Heterocyclic Chemistry
Pyridazine: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. rjptonline.orgjocpr.comsarpublication.comscholarsresearchlibrary.comresearchgate.net Its unique physicochemical properties, such as a high dipole moment and dual hydrogen-bonding capacity, make it an attractive component in drug design. nih.gov Pyridazine derivatives have demonstrated a vast spectrum of biological activities, positioning them as privileged structures in the development of new therapeutic agents. researchgate.net
The versatility of the pyridazine scaffold is evident in the broad range of pharmacological effects exhibited by its derivatives. These include, but are not limited to, anticancer, antihypertensive, anti-inflammatory, and antimicrobial activities. rjptonline.orgjocpr.comsarpublication.comscholarsresearchlibrary.comresearchgate.net The recent FDA approvals of drugs like relugolix (B1679264) and deucravacitinib, which incorporate a pyridazine ring, underscore the clinical relevance of this heterocycle. nih.gov
1,3,5-Trioxane: The 1,3,5-trioxane ring is a cyclic trimer of formaldehyde (B43269). wikipedia.org It is most famously recognized as the core structural element of the potent antimalarial drug artemisinin (B1665778) and its derivatives. nih.govmdpi.com The endoperoxide bridge within the trioxane (B8601419) ring system is considered the key pharmacophore responsible for its antimalarial efficacy. nih.govmdpi.combenthamdirect.com
Beyond its role in antimalarial agents, 1,3,5-trioxane serves as a stable, solid source of anhydrous formaldehyde in various chemical syntheses. sigmaaldrich.comcommonorganicchemistry.com This property is valuable in the production of polymers and other complex organic molecules. sigmaaldrich.com In medicinal chemistry, the incorporation of the trioxane moiety is a strategy explored for developing new anticancer and antimicrobial agents. mdpi.comnih.gov
Table 1: Notable Biological Activities of Pyridazine and 1,3,5-Trioxane Derivatives
| Scaffold | Biological Activities | Key Examples |
| Pyridazine | Anticancer, Antihypertensive, Anti-inflammatory, Antimicrobial, Antiviral, Antidiabetic, Analgesic rjptonline.orgjocpr.comsarpublication.comscholarsresearchlibrary.comresearchgate.netresearchgate.net | Relugolix, Deucravacitinib nih.gov |
| 1,3,5-Trioxane | Antimalarial, Anticancer, Antimicrobial nih.govmdpi.comnih.gov | Artemisinin mdpi.com |
Rationale for Investigating the 4-(1,3,5-Trioxan-2-yl)pyridazine Molecular Architecture
The rationale for designing and studying this compound stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel properties. In this case, the 1,3,5-trioxane ring can be viewed as a protected form of a formyl (aldehyde) group. The synthesis of this compound could therefore start from pyridazine-4-carbaldehyde.
The introduction of a formyl group or its protected equivalent at the 4-position of the pyridazine ring opens up numerous possibilities for further chemical transformations. This functional group can serve as a handle for synthesizing a wide array of more complex pyridazine derivatives through reactions such as condensations, oxidations, and reductions.
The combination of the electron-withdrawing nature of the pyridazine ring with the unique chemical properties of the trioxane moiety could lead to a molecule with interesting electronic and steric characteristics. These features might influence its interaction with biological targets, potentially leading to novel pharmacological activities.
Overview of Current Research Trajectories and Gaps for this compound
While specific research on this compound is sparse, the broader fields of pyridazine and trioxane chemistry are highly active. Current research on pyridazines focuses on the synthesis of novel derivatives with improved biological activities, particularly in the areas of oncology and infectious diseases. researchgate.netnih.gov There is also significant interest in developing new synthetic methodologies to access highly functionalized pyridazine scaffolds. nih.govuni-muenchen.de
A notable "gap" in the literature is the limited exploration of pyridazines functionalized with moieties like 1,3,5-trioxane. The synthesis and characterization of this compound would represent a novel contribution to heterocyclic chemistry. Future research could involve:
Synthesis and Characterization: Developing an efficient synthetic route to this compound and fully characterizing its structure and properties.
Chemical Reactivity Studies: Investigating the reactivity of the trioxane and pyridazine rings in this combined architecture to understand its potential for further chemical modification.
Biological Screening: Evaluating the compound for a range of biological activities, drawing inspiration from the known pharmacology of its parent scaffolds. This could include screening for antimalarial, anticancer, and antimicrobial properties.
Computational Studies: Employing computational methods to predict the molecule's three-dimensional structure, electronic properties, and potential interactions with biological targets.
The exploration of this compound and related structures holds promise for the discovery of new chemical entities with unique properties and potential applications in medicinal and materials science. Bridging the current research gap on this specific molecular architecture could open new avenues for innovation in heterocyclic chemistry.
Structure
3D Structure
Properties
CAS No. |
77709-03-6 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-(1,3,5-trioxan-2-yl)pyridazine |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-9-3-6(1)7-11-4-10-5-12-7/h1-3,7H,4-5H2 |
InChI Key |
DSFLZZJNYYVWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1OCOC(O1)C2=CN=NC=C2 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 4 1,3,5 Trioxan 2 Yl Pyridazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(1,3,5-Trioxan-2-yl)pyridazine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the trioxane (B8601419) ring.
The pyridazine moiety features three aromatic protons. The proton at position 6 (H6), adjacent to two nitrogen atoms, is expected to be the most deshielded, appearing at a downfield chemical shift, likely as a doublet. The proton at position 5 (H5) would appear as a doublet of doublets due to coupling with both H3 and H6. The proton at position 3 (H3), adjacent to one nitrogen atom, would likely appear as a doublet.
The trioxane ring contributes two sets of signals. The methine proton at the C2 position, linking the trioxane to the pyridazine ring, would appear as a distinct singlet. The four methylene (B1212753) protons (CH₂) of the trioxane ring are expected to be chemically equivalent in a freely rotating system, giving rise to a single sharp singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridazine H3 | ~8.7-8.9 | d |
| Pyridazine H5 | ~7.8-8.0 | dd |
| Pyridazine H6 | ~9.2-9.4 | d |
| Trioxane CH (C2) | ~6.0-6.5 | s |
| Trioxane CH₂ (C4, C6) | ~5.2-5.4 | s |
Note: Predicted values are based on analysis of pyridazine and trioxane derivatives. Actual values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.
The pyridazine ring will exhibit four distinct signals. The carbon atom C4, substituted with the trioxane group, will have a characteristic chemical shift. The C3 and C6 carbons, being adjacent to the electronegative nitrogen atoms, are expected to appear at lower field compared to C5. chemicalbook.comspectrabase.com
The trioxane ring will show two signals: one for the methine carbon (C2) bonded to the pyridazine ring and another for the two equivalent methylene carbons (C4 and C6). sigmaaldrich.com The C2 carbon, being an acetal (B89532) carbon, will appear at a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridazine C3 | ~152-155 |
| Pyridazine C4 | ~140-145 |
| Pyridazine C5 | ~125-128 |
| Pyridazine C6 | ~150-153 |
| Trioxane C2 | ~100-105 |
| Trioxane C4, C6 | ~90-95 |
Note: Predicted values are based on analysis of pyridazine and trioxane derivatives. Actual values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) would reveal scalar couplings between protons. Key correlations would be observed between the adjacent protons on the pyridazine ring (H5 with H3 and H6).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in Table 1 to the carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for mapping the connectivity across the molecule. Long-range correlations (2-3 bonds) would be observed between the trioxane's C2 proton and the pyridazine's C4 and C3/C5 carbons, confirming the linkage between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, helping to confirm the conformation of the molecule, particularly the orientation of the two rings relative to each other.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR spectrum is expected to be dominated by strong C-O-C stretching vibrations from the trioxane ring, typically appearing in the 1200-1000 cm⁻¹ region. nih.gov The pyridazine ring would contribute characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ range. nih.gov Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the trioxane's methylene groups would appear just below 3000 cm⁻¹. Raman spectroscopy would be complementary, with the aromatic ring vibrations often showing strong Raman signals.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2990-2850 | Medium |
| C=N, C=C Ring Stretch (Pyridazine) | 1600-1450 | Medium-Strong |
| C-H Bending | 1475-1350 | Medium |
| C-O-C Asymmetric/Symmetric Stretch (Trioxane) | 1200-1000 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns. For this compound (C₇H₈N₂O₃), the molecular weight is 168.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 168. researchgate.net
The fragmentation would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the bond between the pyridazine and trioxane rings. Another characteristic pathway would involve the decomposition of the trioxane ring through the sequential loss of formaldehyde (B43269) (CH₂O, 30 Da) units. chemguide.co.ukuab.edu The pyridazine cation radical itself could undergo further fragmentation, typically by losing N₂ (28 Da) or HCN (27 Da), which is a characteristic fragmentation pattern for pyridazine derivatives. researchgate.netscilit.com
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 168 | Molecular Ion [M]⁺ | [C₇H₈N₂O₃]⁺ |
| 138 | [M - CH₂O]⁺ | [C₆H₆N₂O₂]⁺ |
| 108 | [M - 2CH₂O]⁺ | [C₅H₄N₂O]⁺ |
| 89 | [Trioxane Ring Fragment]⁺ | [C₃H₅O₃]⁺ |
| 79 | [Pyridazine Ring Fragment]⁺ | [C₄H₃N₂]⁺ |
| 52 | [C₃H₂N]⁺ | [C₃H₂N]⁺ |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction (XRD) would provide the most definitive structural information in the solid state. nih.gov This technique would precisely determine bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional geometry of the molecule. mdpi.comnih.gov
Analysis of the crystal structure would also elucidate intermolecular interactions that govern the crystal packing. researchgate.net Given the presence of the aromatic pyridazine ring, π-π stacking interactions between adjacent molecules are a likely packing feature. dntb.gov.ua Furthermore, weak C-H···N or C-H···O hydrogen bonds could play a significant role in stabilizing the crystal lattice. The planarity of the pyridazine ring and the chair conformation of the trioxane ring would be confirmed, and the dihedral angle between the two rings would be accurately measured. nih.gov
Table 5: Information Obtainable from Single-Crystal XRD Analysis
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |
| Bond Lengths & Angles | Exact measurements of all covalent bond distances and angles. |
| Torsional Angles | Angles describing the conformation around rotatable bonds. |
| Intermolecular Interactions | Identification and measurement of hydrogen bonds, π-π stacking, and other non-covalent forces. |
| Crystal Packing Diagram | Visualization of how molecules are arranged in the three-dimensional lattice. |
Identification of Crystal System and Space Group
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental data on the crystal system and space group of the compound this compound has been found. The determination of these parameters requires single-crystal X-ray diffraction analysis, and it appears that such a study for this particular compound has not been published in the accessible literature.
Generally, the crystal system (e.g., monoclinic, orthorhombic, triclinic) and space group (e.g., P2₁/c, C2/c) are fundamental properties of a crystalline solid that describe the symmetry of the arrangement of molecules in the crystal lattice. This information is crucial for a detailed understanding of the solid-state structure of a compound.
Analysis of Hydrogen Bonding and Intermolecular Interactions in the Crystal Lattice
Similarly, without access to the crystallographic data for this compound, a detailed analysis of its specific hydrogen bonding and other intermolecular interactions within the crystal lattice cannot be provided.
In related pyridazine-containing compounds, various types of intermolecular interactions have been observed, which help to stabilize the crystal packing. These commonly include:
Hydrogen Bonds: While the this compound molecule itself does not possess strong hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds are frequently observed in the crystal structures of related heterocyclic compounds. The nitrogen atom of the pyridazine ring and the oxygen atoms of the trioxane ring could potentially act as hydrogen bond acceptors.
van der Waals Forces: These non-specific interactions are also expected to play a significant role in the molecular packing.
A definitive analysis of the supramolecular architecture of this compound, including the precise geometry and nature of its intermolecular interactions, is contingent upon the experimental determination of its crystal structure.
Reactivity Profiles and Mechanistic Investigations of 4 1,3,5 Trioxan 2 Yl Pyridazine
Reactivity of the Pyridazine (B1198779) Ring System in the Context of 4-(1,3,5-Trioxan-2-yl)pyridazine
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement renders the ring electron-deficient and imparts characteristic reactivity patterns.
The pyridazine nucleus is generally susceptible to nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. This effect is most pronounced at the positions ortho and para to the nitrogen atoms (positions 3, 4, 5, and 6). In an unsubstituted pyridazine, the carbon atoms are electron-deficient compared to those in benzene, making the ring prone to reactions with nucleophiles.
Nucleophilic aromatic substitution (SNAr) on pyridazine derivatives typically occurs at positions that can best stabilize the negative charge of the intermediate Meisenheimer complex. The presence of the two adjacent nitrogen atoms significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating attack by nucleophiles. Studies on substituted pyridazines have shown that nucleophilic substitution, such as the displacement of a halide, is a common reaction. acs.orgacs.org The stability of the anionic intermediate dictates the regioselectivity of the attack. stackexchange.com For instance, in many cases, halogenopyridazines readily undergo substitution reactions with various nucleophiles. wur.nl
| Position on Pyridazine Ring | Susceptibility to Nucleophilic Attack | Rationale |
| C3 and C6 | High | These positions are ortho to one nitrogen atom and meta to the other, experiencing significant electron withdrawal. |
| C4 and C5 | High | These positions are ortho and para to the nitrogen atoms, leading to significant electron deficiency and stabilization of anionic intermediates. stackexchange.com |
The 1,3,5-trioxane (B122180) group, attached at the C4 position of the pyridazine ring, influences the ring's reactivity through a combination of inductive and steric effects. The trioxane (B8601419) moiety is essentially a cyclic acetal (B89532). The oxygen atoms within the trioxane ring are electronegative and can exert an electron-withdrawing inductive effect (-I effect), which would further decrease the electron density of the pyridazine ring.
Chemical Transformations of the 1,3,5-Trioxane Moiety within the Hybrid Structure
The 1,3,5-trioxane ring is a stable cyclic trimer of formaldehyde (B43269). wikipedia.orgnih.gov Its primary and most significant chemical transformation is its decomposition under acidic conditions. commonorganicchemistry.com In the presence of an acid catalyst, the trioxane ring undergoes hydrolysis to release three molecules of formaldehyde. commonorganicchemistry.comnih.gov
This reaction is highly relevant in the context of the hybrid molecule, as it provides a method to unmask a formyl group at the C4 position of the pyridazine ring. This transformation converts this compound into pyridazine-4-carbaldehyde, a versatile intermediate for further synthetic modifications. The 1,3,5-trioxane itself is often used in organic synthesis as a stable, solid source of anhydrous formaldehyde. wikipedia.orgcommonorganicchemistry.com
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Stereoselectivity would become a consideration in reactions that create new chiral centers. For instance, if the pyridazine ring were to undergo a reduction or an addition reaction, the stereochemical outcome would be influenced by the steric bulk of the existing 4-(1,3,5-trioxan-2-yl) group. The reagent would preferentially approach from the less hindered face of the molecule. However, the most common reaction of the trioxane moiety—its decomposition to an aldehyde—does not directly involve the creation of a stereocenter at the C4 position. Subsequent reactions of the resulting aldehyde could, of course, be designed to proceed with high stereoselectivity. acs.org
Computational Chemistry and Theoretical Modeling of 4 1,3,5 Trioxan 2 Yl Pyridazine
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations have been instrumental in providing a detailed understanding of the molecular and electronic characteristics of 4-(1,3,5-Trioxan-2-yl)pyridazine. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the molecule's geometry, energy, and electron distribution.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has emerged as a important method for the geometry optimization and energy calculation of molecular systems. bhu.ac.in For pyridazine (B1198779) derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the molecule's total electronic energy. bhu.ac.in This process involves finding the minimum energy conformation on the potential energy surface. The insights gained from DFT are crucial for understanding the molecule's stability and reactivity. The structural similarity of the 1,3,5-triazine (B166579) ring to naturally occurring heteroaromatic compounds allows it to generate biophores with significant therapeutic potential. nih.gov
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A larger gap suggests higher stability and lower reactivity. For related heterocyclic systems, HOMO-LUMO analyses have been performed to elucidate electronic properties and chemical reactivity. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Properties
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. A larger gap implies greater stability. |
Note: Specific energy values for this compound require dedicated computational studies.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.eu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugative effects and charge delocalization that contribute to molecular stability. nih.govresearchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of these stabilizing effects. nih.gov NBO analysis also calculates the distribution of electron density on each atom, offering insights into the molecule's charge distribution and identifying potential sites for electrostatic interactions. researchgate.net
Conformational Analysis and Potential Energy Surfaces of this compound
The flexibility of the 1,3,5-trioxane (B122180) ring and its linkage to the pyridazine moiety allows for the existence of multiple conformations for this compound. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. Studies on related hydropyridazines have shown that the ring can adopt various conformations such as twist-boat and half-chair. psu.edu For substituted 1,3,5-triazine derivatives, hindered rotation around the C-N bond can lead to different conformers, such as symmetric propeller and asymmetric forms. nih.gov Understanding the conformational landscape and the energy barriers between different conformers is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Molecular Docking and Simulation Studies for Target Interaction Prediction
To explore the potential biological activity of this compound, molecular docking and simulation studies are employed. These computational techniques predict how a molecule (ligand) might bind to a biological target, typically a protein receptor. nih.gov
Ligand-Protein Interaction Profiling with Biological Receptors
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. nih.gov For various pyridazine and triazine derivatives, molecular docking has been successfully used to predict binding modes and affinities with different protein receptors, such as kinases and other enzymes. rsc.orgnih.govresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net For instance, derivatives of triazolopyridazine have been docked against targets like c-Met and Pim-1 with the aim of developing potential inhibitors. rsc.org Similarly, other pyridazine analogs have been investigated for their inhibitory potential against kinases like DYRK1A. nih.gov
Table 2: Key Concepts in Molecular Docking
| Term | Definition | Relevance |
| Ligand | The small molecule being studied, in this case, this compound. | The potential drug or bioactive compound. |
| Receptor | The biological macromolecule, typically a protein, to which the ligand binds. | The target for therapeutic intervention. |
| Binding Site | The specific region on the receptor where the ligand binds. | Understanding the binding site is crucial for designing selective ligands. |
| Docking Score | A numerical value that estimates the binding affinity between the ligand and the receptor. | Used to rank and prioritize potential drug candidates. |
| Binding Mode | The specific orientation and conformation of the ligand within the receptor's binding site. | Provides insights into the key interactions responsible for binding. |
Binding Affinity Predictions and Scoring Functions
Predicting the binding affinity between a small molecule and a biological target, such as a protein or enzyme, is a cornerstone of computational drug design. This process, often accomplished through molecular docking simulations, estimates the strength of the interaction, typically expressed as a binding energy or an inhibition constant (Ki). Scoring functions are algorithms used within docking programs to evaluate the fitness of different binding poses of a ligand within the active site of a target.
Table 1: Representative Scoring Functions in Molecular Docking
| Scoring Function Type | Examples | Principle |
|---|---|---|
| Force-Field Based | AMBER, CHARMM | Calculates energies based on molecular mechanics force fields, including van der Waals and electrostatic interactions. |
| Empirical | ChemScore, GlideScore | Uses weighted terms derived from experimental binding data to estimate binding affinity. |
In Silico Assessment of Predicted Drug-Likeness Properties and Pharmacokinetic Relevant Parameters
The "drug-likeness" of a compound refers to the likelihood that it could be developed into an oral drug with respect to its physicochemical properties. Computational models, such as Lipinski's Rule of Five, are widely used to assess these properties. Pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) can also be predicted using in silico tools.
While specific in silico ADME studies for this compound are not published, we can extrapolate potential properties based on its structure and data from related compounds. For example, the PubChem database provides computed properties for structurally similar molecules which can serve as a proxy. nih.govnih.gov In silico analyses of other heterocyclic compounds, such as 5-FU/ASA hybrids, have demonstrated the utility of these predictive models in early-stage drug development. researchgate.net
Table 2: Predicted Physicochemical and Drug-Likeness Properties of Analagous Compounds
| Property | Predicted Value (Example Analog: 4,5-dichloro-2-(oxan-2-yl)-1H-pyridazine) nih.gov | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 235.11 g/mol | < 500 g/mol |
| LogP (octanol-water partition coefficient) | 3.3 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
These theoretical values for a related pyridazine suggest that the core structure is within the range for potential drug-likeness.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the synthesis of more potent derivatives.
Although no specific QSAR models for derivatives of this compound have been reported, numerous studies have successfully applied QSAR to other pyridazine and triazine-containing series. For instance, 3D-QSAR models have been developed for 6,N2-diaryl-1,3,5-triazine-2,4-diamines to guide the design of more potent anticancer compounds. nih.gov The general approach involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of derivatives and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. The insights gained from such models can reveal which structural modifications are likely to enhance the desired biological activity. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity. |
| Steric | Molecular weight, van der Waals volume | Size and shape of the molecule. |
| Hydrophobic | LogP, Molar refractivity | Lipophilicity and membrane permeability. |
Exploration of Biological Activities and Emerging Applications of 4 1,3,5 Trioxan 2 Yl Pyridazine Derivatives
Antimalarial Activity of Trioxane-Derived Analogs
The 1,2,4-trioxane (B1259687) ring system, the key pharmacophoric element of the potent antimalarial drug artemisinin (B1665778), is crucial for its biological action. researchgate.netmalariaworld.org The emergence of drug-resistant strains of Plasmodium falciparum has spurred the development of synthetic trioxane (B8601419) derivatives to create effective and affordable alternatives to artemisinin-based therapies. malariaworld.orgnih.govnih.gov
In Vitro Efficacy Against Plasmodium falciparum Strains (Sensitive and Resistant)
Numerous studies have demonstrated the potent in vitro activity of novel 1,2,4-trioxane derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Research has shown that certain synthetic trioxane analogs exhibit efficacy comparable to or even better than standard treatments against resistant parasite strains. nih.govresearchgate.net
In one study, several series of 1,2,4-trioxane derivatives were synthesized and evaluated. nih.govtandfonline.comresearchgate.net Notably, five compounds displayed significant antimalarial activity, with some showing greater potency against the resistant RKL9 strain of P. falciparum than the sensitive 3D7 strain. nih.govtandfonline.comtandfonline.com The most active compounds from an aryl and a heteroaryl series demonstrated sub-micromolar to low micromolar efficacy against both strains. nih.govtandfonline.com
Another investigation into a series of 1,2,4-trioxane derivatives identified six particularly potent compounds that were more active against the resistant P. falciparum strain than the sensitive one. researchgate.net The derivative with a 4-hydroxyphenyl substitution was highlighted as the most effective, with its activity benchmarked against the standard drug, chloroquine (B1663885). researchgate.net
| Compound Series | Derivative | IC₅₀ (µM) vs. P. falciparum 3D7 (Sensitive) | IC₅₀ (µM) vs. P. falciparum RKL9 (Resistant) | Reference |
|---|---|---|---|---|
| Aryl Series | Compound 1 | 1.24 | 1.24 | nih.govtandfonline.com |
| Heteroaryl Series | Compound 2 | 1.06 | 1.17 | nih.govtandfonline.com |
| Phenyl-Substituted | 4-hydroxyphenyl analog | 0.391 (µg/mL) | 0.837 (µg/mL) | researchgate.net |
| Standard Drug | Chloroquine | 0.044 (µg/mL) | 0.205 (µg/mL) | researchgate.net |
Targeting Specific Parasitic Enzymes (e.g., Falcipain 2)
The mechanism of action for many trioxane-derived antimalarials involves the inhibition of essential parasitic enzymes. Falcipain-2, a cysteine protease of P. falciparum, is a key enzyme in the degradation of host cell hemoglobin, making it a critical target for antimalarial drug development. nih.govfrontiersin.org
Molecular docking studies have consistently been used to validate the antimalarial potential of new 1,2,4-trioxane derivatives by examining their binding affinity for the falcipain-2 receptor (PDB ID: 3BPF). nih.govresearchgate.nettandfonline.com These in silico studies confirm that trioxane derivatives can effectively bind to the active site of falcipain-2, suggesting a targeted mechanism of action. nih.govresearchgate.net For instance, a computational study designed 15 novel trioxane derivatives and performed protein-ligand docking against falcipain-2. nih.gov The results identified three derivatives with promising binding affinity, with compounds CC3 and CC7 showing the highest LibDock scores of 117.166 and 117.200, respectively, indicating a strong potential for falcipain-2 inhibition. nih.gov This targeted approach is considered a promising strategy for developing new antimalarials to combat resistant malaria. nih.govresearchgate.net
Anticancer and Antitumor Potential of Pyridazine-Based Derivatives
The pyridazine (B1198779) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with significant pharmacological activities, including anticancer properties. nih.govscispace.comnih.gov Derivatives of pyridazine have been extensively explored for their ability to target various biological processes involved in cancer development and progression. scispace.comnih.govresearchgate.net
Inhibition of Kinase Pathways (e.g., c-Met, Pim-1, CDKs, GSK-3)
A primary mechanism through which pyridazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
c-Met Kinase: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. Several series of pyridazinone derivatives have been identified as potent and selective c-Met kinase inhibitors. nih.govnih.gov Through structural modifications and optimization, a potent inhibitor, compound 22 (MSC2156119), was developed that demonstrated excellent in vitro potency, high kinase selectivity, and in vivo anti-tumor efficacy, leading to its selection as a candidate for clinical development. nih.gov
Pim-1 Kinase: Pim kinases are another family of oncogenic serine/threonine kinases. Certain pyridazin-3(2H)-one derivatives have been reported to specifically interact with and inhibit Pim kinases with low nanomolar potency, highlighting their potential as targeted cancer therapeutics. researchgate.net
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle, and their excessive production can lead to uncontrolled cell proliferation. tandfonline.com Specific pyridazine derivatives have been shown to target these kinases. For example, some pyrrolo[3,4-d]pyridazinone derivatives were found to block the CDK1/cyclin B kinase complex, while a series of 3,6-disubstituted pyridazines were developed as agents targeting CDK2. scispace.comtandfonline.com
| Kinase Target | Pyridazine Scaffold | Key Findings | Reference |
|---|---|---|---|
| c-Met | Pyridazinone | Compound MSC2156119 selected for clinical development due to high potency and selectivity. | nih.gov |
| Pim-1 | Pyridazin-3(2H)-one | Derivatives showed specific inhibition with low nanomolar potency. | researchgate.net |
| CDK1/Cyclin B | Pyrrolo[3,4-d]pyridazinone | Active in anticancer screening through kinase blockade. | scispace.com |
| CDK2 | 3,6-disubstituted pyridazine | Identified as a novel class of agents targeting CDK2. | tandfonline.com |
Effects on Cell Cycle Progression and Apoptosis Induction in Cancer Cell Lines
Beyond kinase inhibition, pyridazine derivatives have demonstrated the ability to disrupt the cancer cell cycle and induce programmed cell death, or apoptosis.
One study investigated a pyrazolo[3,4-d]pyridazine derivative, PPD-1, which was found to induce cell cycle arrest at the Sub G1 and G2/M phases in A549 lung cancer cells. nih.gov Treatment with PPD-1 significantly increased the percentage of apoptotic cells from 0.57% in untreated cells to 10.06%. nih.gov This was accompanied by a significant overexpression of the pro-apoptotic regulators caspase-3 (7.19-fold), Bax (7.28-fold), and the tumor suppressor p53 (5.08-fold), along with a marked decrease in the expression of the anti-apoptotic gene Bcl-2 (to 0.22-fold). nih.gov
Similarly, other pyridazine-based compounds have been shown to alter cell cycle progression and trigger apoptosis in various cancer cell lines. tandfonline.comrsc.orgnih.gov For instance, certain pyridazinone derivatives induced G0–G1 phase arrest in lung cancer cells and modulated the expression of p53, Bax, and Bcl-2 to favor apoptosis. rsc.org In breast cancer cells, specific 3,6-disubstituted pyridazines also effectively altered the cell cycle and induced apoptosis. tandfonline.com
G-quadruplex Binding Ligand Properties
G-quadruplexes (G4s) are secondary structures formed in guanine-rich nucleic acid sequences, which are often found in telomeres and the promoter regions of oncogenes. mdpi.com The stabilization of these structures by small molecules, known as G-quadruplex ligands, has emerged as a novel anticancer strategy. mdpi.com
Pyridine-based compounds have been rationally designed as potent and selective G4 ligands. mdpi.comresearchgate.net Pyridostatin (PDS), a notable example, was designed based on the structural features of known quadruplex-binding molecules and exhibits high specificity for G4 structures. mdpi.comresearchgate.net The binding mechanism involves the planar aromatic rings of the ligand stacking on the G-tetrads, while side chains interact with the phosphate backbone, enhancing affinity and stabilization. researchgate.net Other polyheteroaryl compounds containing pyridine (B92270) and oxadiazole moieties have also been developed as G4 ligands, showing preferential binding to the human telomeric G-quadruplex sequence. nih.govinstitut-curie.org
Antimicrobial and Antifungal Efficacy of Pyridazine Derivatives
Pyridazine derivatives are recognized for their broad-spectrum antimicrobial and antifungal properties, making them a subject of extensive research in the development of new therapeutic agents.
Activity Against Gram-Positive and Gram-Negative Bacteria
Numerous studies have highlighted the potential of pyridazine derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain 1-[4-(2-methoxybenzyl)-6-arylpyridazin-3(2H)-ylidene]hydrazines have shown notable activity against Staphylococcus aureus and Streptococcus faecalis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net
The antimicrobial efficacy of these compounds is often attributed to their specific structural features. Research has shown that chloro derivatives of pyridazine exhibit particularly high antibacterial activity, with Minimum Inhibitory Concentrations (MICs) lower than that of chloramphenicol against E. coli, P. aeruginosa, and S. marcescens. researchgate.net Similarly, some pyrazolo-pyridazine derivatives have demonstrated significant action against both types of bacteria. medwinpublishers.com
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| 1-[4-(2-Methoxybenzyl)-6-arylpyridazin-3(2H)-ylidene]hydrazines | Staphylococcus aureus, Streptococcus faecalis | Escherichia coli, Pseudomonas aeruginosa | researchgate.net |
| Chloro derivatives of Pyridazine | - | E. coli, P. aeruginosa, S. marcescens | researchgate.net |
| Pyrazolo-pyridazine derivatives | Significant activity | Significant activity | medwinpublishers.com |
Antifungal Spectrum of Activity
In addition to their antibacterial properties, pyridazine derivatives have also been investigated for their antifungal potential. medwinpublishers.com Studies have shown that certain pyridazin-3(2H)-one derivatives exhibit significant activity against various fungi. For example, β-aroylpropionic acid, a thiosemicarbazone derivative, and an N-cyanoacetyl dihydropyridazinone derivative have shown promising results against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com Furthermore, some pyrazolo-pyridazine derivatives have exhibited potent antifungal activity. medwinpublishers.com The antifungal activity of these compounds underscores their potential as lead structures for the development of novel antifungal agents. researchgate.net
| Compound/Derivative Class | Fungal Strains | Reference |
|---|---|---|
| β-Aroylpropionic acid | Fusarium solani, Alternaria solani, Fusarium semitectum | tandfonline.com |
| Thiosemicarbazone derivative | Fusarium solani, Alternaria solani, Fusarium semitectum | tandfonline.com |
| N-Cyanoacetyl dihydropyridazinone derivative | Fusarium solani, Alternaria solani, Fusarium semitectum | tandfonline.com |
| Pyrazolo-pyridazine derivatives | Potent activity against various fungi | medwinpublishers.com |
Cardiovascular Effects of Pyridazine Derivatives
The pyridazine scaffold is a key component in several cardiovascular drugs. Derivatives of this heterocycle have been shown to possess a range of cardiovascular effects, including cardiotonic, hypotensive, and platelet aggregation inhibitory activities. nih.gov
Cardiotonic and Hypotensive Activities
Certain 4,5-dihydro-3(2H)pyridazinones have been identified as potent positive inotropes, meaning they increase the force of heart muscle contraction. nih.gov In comparative studies, several of these compounds exhibited a higher effective response than digoxin, a commonly used cardiotonic drug. nih.govresearchgate.net This activity is often linked to the inhibition of phosphodiesterase-III in heart muscles and blood vessels. nih.gov
Furthermore, pyridazine derivatives have demonstrated significant hypotensive (blood pressure lowering) effects. nih.gov Some compounds have shown a more marked and significant hypotensive effect than reference compounds. nih.govresearchgate.net The antihypertensive activity of certain 3-hydrazinocycloalkyl[1,2-c]pyridazines is believed to be due to the direct relaxation of vascular smooth muscle. ubi.pt
Platelet Aggregation Inhibition
Pyridazine derivatives have also been identified as inhibitors of platelet aggregation, a key process in thrombosis. nih.gov Some pyridazinone derivatives have exhibited potent inhibitory effects on collagen-induced platelet aggregation, with IC50 values in the low micromolar range. nih.gov Certain compounds have been shown to induce complete inhibition of platelet aggregation. nih.govresearchgate.net The mechanism of action for some of these derivatives appears to be selective, targeting the biochemical pathways triggered by collagen in platelets. nih.gov Additionally, pyridine and its derivatives have been found to inhibit the synthesis of thromboxane A2, a potent promoter of platelet aggregation. nih.gov
Other Noteworthy Biological Activities of Related Heterocycles
The versatility of the pyridazine ring extends to a wide range of other biological activities. researchgate.net These compounds have been investigated for their potential as anticancer, anti-inflammatory, analgesic, anticonvulsant, and antiviral agents. rjptonline.org The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, contribute to its diverse applications in drug discovery. researchgate.netnih.gov The ability of the pyridazine core to be easily functionalized allows for the synthesis of a vast library of derivatives with varied biological profiles. researchgate.net This has led to the development of pyridazine-containing compounds with applications in agrochemicals as well as pharmaceuticals.
Antiviral Properties
The pyridazine scaffold is a key component in the development of novel antiviral agents. Research has demonstrated that derivatives of pyridazine show promise against a range of viruses. For instance, various pyridine- and pyridazine-containing heterocycles have been reviewed for their significant antiviral activities against viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). nih.goveurekaselect.com
Specific studies have highlighted the potential of these compounds against hepatitis A virus (HAV). A study focused on the synthesis of novel pyridazine nucleosides identified a specific derivative that exhibited the highest antiviral effect against HAV, suggesting its potential as a lead compound for further development. The mechanism of action for many of these derivatives involves the inhibition of key viral enzymes or processes, such as viral replication and gene expression. eurekaselect.com The structural diversity achievable with the pyridazine core allows for the fine-tuning of activity and specificity against different viral targets.
Antitubercular Activity
Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new and effective treatments. Pyridazine derivatives have emerged as a promising class of compounds with potent anti-tubercular activity. neuroquantology.com Numerous studies have focused on synthesizing and evaluating novel pyridazine-based molecules against Mycobacterium tuberculosis (Mtb), the causative agent of TB.
One study detailed the synthesis of eighteen new pyridazine derivatives, of which three showed moderate activity against Mtb. nih.gov Another research effort presented a new class of N1-substituted-diphenyl ether-bis-pyridazine (BP) compounds. researchgate.net High-throughput screening revealed that two of these BP compounds were potent inhibitors of Mtb, with activity superior to the second-line drug Pyrimethamine and comparable to Cycloserine. researchgate.net The core structure of pyridazine is considered a viable starting point for developing new antitubercular drugs. neuroquantology.com
Table 1: Selected Pyridazine Derivatives and their Antitubercular Activity
| Compound Class | Key Findings | Reference |
|---|---|---|
| Novel Pyridazine Derivatives | Three compounds demonstrated moderate activity against Mycobacterium tuberculosis. | nih.gov |
| N1-substituted-diphenyl ether-bis-pyridazine (BP) | Two compounds (2a and 3b) were identified as potent inhibitors of Mtb, with activity greater than Pyrimethamine. | researchgate.net |
| Indole-pyridine Hybrids | Some hydrazide-hydrazone derivatives showed MIC values against an INH-sensitive strain equal to that of isoniazid (INH). Five compounds were active against an INH-resistant strain. | nih.gov |
| Pyrazine-based Benzamides | Several derivatives exhibited significant activity against M. tuberculosis H37Ra with IC₅₀ values in the low micromolar range. | rsc.org |
Anti-inflammatory and Analgesic Effects
Pyridazine derivatives, particularly those of the pyridazin-3(2H)-one class, have been extensively investigated for their anti-inflammatory and analgesic properties. nih.gov The search for new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects has driven much of this research. pcbiochemres.compcbiochemres.com
Studies have shown that various substituted pyridazinone derivatives can exhibit significant anti-inflammatory and analgesic effects. For example, a series of piperazinyl containing pyridazine derivatives demonstrated notable activity in animal models. pcbiochemres.com Some of these compounds showed analgesic potency greater than aspirin and significant anti-inflammatory effects comparable to indomethacin, but without the ulcerogenic side effects. pcbiochemres.com The mechanism of action for these compounds is often linked to the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation and pain. nih.govpcbiochemres.com Certain pyridazinone derivatives have also been identified as inhibitors of phosphodiesterase type 4 (PDE4), a target for anti-inflammatory therapies in respiratory diseases. nih.gov
Table 2: Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives
| Derivative Type | Activity Assessed | Key Results | Reference |
|---|---|---|---|
| Piperazine and thiophene containing pyridazines | Anti-inflammatory | Strong anti-inflammatory activity, superior to indomethacin in some cases. | pcbiochemres.com |
| Piperazine amide containing pyridazines | Analgesic | All tested compounds showed significant analgesic activity (55.6% to 82.7% inhibition). Four compounds exhibited >80% activity. | pcbiochemres.com |
| Pyridazinone Scaffold Derivatives | Anti-inflammatory | Identified numerous compounds that inhibit LPS-induced NF-κB transcriptional activity, a key inflammatory pathway. | nih.gov |
Applications in Materials Science and Chemical Sensing
Beyond their biological applications, the unique electronic and structural features of pyridazine derivatives make them valuable in materials science and for the development of chemical sensors.
Coordination Chemistry and Ligand Design
The pyridazine ring, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. This has led to extensive research into pyridazine-based ligands for creating complex coordination compounds and molecular assemblies. researchgate.netacs.org The electron-deficient nature of the pyridazine ring, compared to pyridine, influences the electronic properties of the resulting metal complexes. acs.org
The coordination chemistry of pyridazine and its derivatives is rich and versatile, allowing for the construction of surface-confined metal-organic networks and oligomers. acs.orgnih.gov Researchers have successfully synthesized tridentate pyridazine ligands that react with first-row transition metals to form complexes with varying stoichiometries and geometries, demonstrating the influence of substituents on the pyridazine ring on the final structure. researchgate.net This ability to tune the structural and electronic properties of metal complexes is crucial for applications in catalysis, materials science, and molecular sensing. The principles of ligand design using the similar pyrazine scaffold also highlight the potential for creating bidentate coordination complexes with transition metals. nih.gov
Fluorescent Sensors and Chemisensors
The development of fluorescent chemosensors for detecting specific ions and molecules is a rapidly growing field. Pyridine and pyridazine derivatives are attractive candidates for this purpose due to their inherent photophysical properties, which can be modulated upon interaction with an analyte. acs.orgmdpi.com
A novel pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), was shown to exhibit "turn-on" fluorescence in the presence of acid. acs.org The protonation of the pyridazine ring led to significant changes in the emission color, spanning from blue to orange-red. This property was utilized to create a sensor film for trifluoroacetic acid and to demonstrate data encryption applications. acs.org Similarly, pyrazine-derived sensors have been developed for the highly selective and sensitive detection of metal ions like Al³⁺, operating through mechanisms like chelation-enhanced fluorescence (CHEF). researchgate.net The incorporation of a pyridazine core into donor-acceptor molecules has also been explored, leading to materials with fast delayed fluorescence, which is relevant for organic light-emitting diodes (OLEDs). nih.gov
Catalytic Applications
The ability of pyridazine derivatives to act as ligands for transition metals opens the door to their use in catalysis. Metal complexes containing pyridazine-based ligands can serve as catalysts for a variety of chemical transformations.
For example, a dinuclear Ruthenium(II) complex with a 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine ligand demonstrated excellent catalytic activity for the oxidation of alkenes to α-diketones. acs.org The stability and tunable electronic nature of the pyridazine ligand are key to the catalytic performance of the metal center. While the field is still developing, the principles established with related pyridine-based catalytic systems suggest significant potential. unimi.it For instance, terpyridine-metal complexes are known to catalyze challenging reactions like C-C bond formation and hydrofunctionalization, leveraging the ligand's ability to stabilize low-valency metal states. nih.govrsc.org The structural similarities suggest that pyridazine-based ligands could be employed in similar catalytic systems.
Future Research Directions and Perspectives on 4 1,3,5 Trioxan 2 Yl Pyridazine
Development of Advanced Synthetic Strategies for Complex 4-(1,3,5-Trioxan-2-yl)pyridazine Derivatives
The advancement of synthetic methodologies is paramount to fully explore the chemical space around the this compound core. Future synthetic efforts should focus on creating a diverse library of analogues with varied substitution patterns on the pyridazine (B1198779) ring. Drawing inspiration from the synthesis of other complex heterocyclic systems, several strategies could be employed. nih.gov
Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and improve yields in the creation of other heterocyclic compounds and could be applied to the derivatization of the pyridazine core. nih.gov Furthermore, multi-step synthetic sequences, which have been successful in generating complex molecules like remdesivir, could be adapted to build intricate architectures around the this compound scaffold. nih.gov The exploration of transition-metal-catalyzed cross-coupling reactions would also be a valuable avenue for introducing a wide range of functional groups onto the pyridazine ring, enabling a systematic investigation of structure-activity relationships.
| Synthetic Strategy | Potential Application to this compound |
| Microwave-Assisted Synthesis | Rapid generation of a library of substituted pyridazine derivatives. nih.gov |
| Multi-Step Synthesis | Construction of complex, polycyclic analogues. nih.gov |
| Transition-Metal Catalysis | Introduction of diverse functional groups at various positions on the pyridazine ring. |
Expanded Biological Screening and Target Deconvolution Studies
A comprehensive understanding of the biological activities of this compound and its derivatives is essential. Initial efforts should involve broad phenotypic screening against a wide panel of human cancer cell lines and infectious pathogens. nih.gov This unbiased approach could reveal unexpected therapeutic potential.
Following the identification of any promising "hits" from phenotypic screens, target deconvolution studies will be critical to elucidate the mechanism of action. nih.gov Techniques such as affinity chromatography, where a derivative of the compound is immobilized to pull down its binding partners from cell lysates, could be employed. nih.gov Alternatively, activity-based protein profiling could be used to identify specific enzymes or classes of proteins that interact with the compound. Uncovering the molecular targets is a crucial step for optimizing the lead compound and minimizing off-target effects. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the drug discovery process for this compound derivatives. nih.govmdpi.com Generative AI models can be trained on existing chemical databases to design novel molecules with predicted desirable properties. nih.gov
AI and ML algorithms can be utilized in several key areas:
Predictive Modeling: Building models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, allowing for the prioritization of compounds with favorable pharmacokinetic profiles for synthesis. mdpi.com
De Novo Design: Employing generative models to create novel this compound analogues with optimized activity against a specific biological target. nih.govnih.gov
Synthetic Route Prediction: Using AI tools to devise the most efficient synthetic pathways for the designed compounds, saving time and resources in the laboratory. philadelphia.edu.jo
| AI/ML Application | Potential Impact on Research |
| Predictive ADMET Modeling | Prioritization of drug-like candidates and reduction of late-stage attrition. mdpi.com |
| De Novo Compound Design | Exploration of novel chemical space and generation of patentable molecules. nih.govnih.gov |
| Synthetic Route Prediction | Optimization of chemical synthesis and reduction of development time. philadelphia.edu.jo |
Exploration of Novel Bioconjugation and Prodrug Strategies
To enhance the therapeutic potential of this compound derivatives, the development of bioconjugation and prodrug strategies should be explored. Bioconjugation involves linking the active molecule to another moiety, such as an antibody or a peptide, to achieve targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing systemic toxicity.
Prodrug strategies involve chemically modifying the compound to improve its physicochemical properties, such as solubility or membrane permeability. This temporary modification would be cleaved in vivo to release the active drug. For instance, ester or carbamate (B1207046) prodrugs could be designed to enhance oral bioavailability.
Potential for Applications in Other Scientific and Industrial Fields
Beyond the realm of medicine, the unique chemical structure of this compound suggests potential applications in other scientific and industrial fields. The 1,3,5-trioxane (B122180) ring is a stable trimer of formaldehyde (B43269) and a precursor to polyoxymethylene plastics. wikipedia.org It is conceivable that derivatives of this compound could be investigated as novel monomers for polymerization reactions, leading to the development of new materials with unique properties.
Furthermore, the nitrogen-containing pyridazine ring could impart interesting properties for applications in coordination chemistry or as a ligand for catalysis. The ability of the pyridazine moiety to coordinate with metal ions could be exploited in the design of new catalysts or functional materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
